molecular formula C28H26N2O3 B12465616 N-[3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)phenyl]-4-methylbenzamide

N-[3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)phenyl]-4-methylbenzamide

Cat. No.: B12465616
M. Wt: 438.5 g/mol
InChI Key: KARCJUPLQAHYHT-UHFFFAOYSA-N
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Description

N-[3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)phenyl]-4-methylbenzamide is a complex organic compound with a unique structure that includes a phenyloctahydro-2H-isoindol-2-yl group and a methylbenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)phenyl]-4-methylbenzamide typically involves multiple steps. One common method includes the reaction of 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)phenylamine with 4-methylbenzoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)phenyl]-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)phenyl]-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)phenyl]-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H26N2O3

Molecular Weight

438.5 g/mol

IUPAC Name

N-[3-(1,3-dioxo-5-phenyl-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl]-4-methylbenzamide

InChI

InChI=1S/C28H26N2O3/c1-18-10-12-20(13-11-18)26(31)29-22-8-5-9-23(17-22)30-27(32)24-15-14-21(16-25(24)28(30)33)19-6-3-2-4-7-19/h2-13,17,21,24-25H,14-16H2,1H3,(H,29,31)

InChI Key

KARCJUPLQAHYHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3C(=O)C4CCC(CC4C3=O)C5=CC=CC=C5

Origin of Product

United States

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